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6-Methyl-2-(methylthio)-4-pyrimidinethiol

Catalog No.
S3625298
CAS No.
6310-04-9
M.F
C6H8N2S2
M. Wt
172.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-2-(methylthio)-4-pyrimidinethiol

CAS Number

6310-04-9

Product Name

6-Methyl-2-(methylthio)-4-pyrimidinethiol

IUPAC Name

6-methyl-2-methylsulfanyl-1H-pyrimidine-4-thione

Molecular Formula

C6H8N2S2

Molecular Weight

172.3 g/mol

InChI

InChI=1S/C6H8N2S2/c1-4-3-5(9)8-6(7-4)10-2/h3H,1-2H3,(H,7,8,9)

InChI Key

PWIVSHYPWDPRDY-UHFFFAOYSA-N

SMILES

CC1=CC(=S)N=C(N1)SC

Canonical SMILES

CC1=CC(=S)N=C(N1)SC

The exact mass of the compound 6-Methyl-2-(methylthio)-4-pyrimidinethiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43013. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Methyl-2-(methylthio)-4-pyrimidinethiol is a sulfur-containing heterocyclic compound with the molecular formula C6H8N2S2C_6H_8N_2S_2. It features a pyrimidine ring substituted with a methyl group and a methylthio group at the 2-position, and a thiol group at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. Its structure allows for various chemical modifications, which can lead to derivatives with enhanced properties.

The reactivity of 6-Methyl-2-(methylthio)-4-pyrimidinethiol is characterized by several key chemical transformations:

  • Alkylation Reactions: The thiol group can undergo alkylation, allowing for the introduction of various alkyl groups. For instance, reactions with chloroacetonitrile have been reported, resulting in the formation of alkylated derivatives .
  • Substitution Reactions: The methylthio group can participate in nucleophilic substitution reactions, enabling further functionalization of the compound. For example, reactions with iodomethane have been documented to yield various derivatives .
  • Condensation Reactions: The compound can also engage in condensation reactions with other electrophiles, leading to the formation of more complex structures, such as hydrazides .

6-Methyl-2-(methylthio)-4-pyrimidinethiol exhibits notable biological activities:

  • Antimicrobial Properties: Research indicates that this compound and its derivatives possess antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .
  • Growth Stimulant Effects: Certain derivatives of this compound have been evaluated for their growth-stimulating properties in plants, suggesting potential applications in agriculture as growth enhancers .
  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes, which could be relevant in drug development for diseases involving enzyme dysregulation.

Several synthetic routes have been developed for the preparation of 6-Methyl-2-(methylthio)-4-pyrimidinethiol:

  • From Methylthiouracil: A common method involves the methylation of methylthiouracil using iodomethane in the presence of a base like sodium hydroxide, yielding high yields of the desired product .
  • Cyclization Reactions: Another approach includes cyclization reactions starting from appropriate precursors such as ethyl-3-oxobutanoate reacted with thiourea under basic conditions .
  • Functional Group Modifications: Subsequent modifications can be performed on the synthesized compound to introduce various functional groups through alkylation or acylation processes.

The applications of 6-Methyl-2-(methylthio)-4-pyrimidinethiol span several fields:

  • Pharmaceutical Industry: Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial agents or enzyme inhibitors.
  • Agricultural Chemistry: Its growth-stimulating properties make it a candidate for use in fertilizers or plant growth regulators.
  • Chemical Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules, particularly in heterocyclic chemistry.

Studies on the interactions of 6-Methyl-2-(methylthio)-4-pyrimidinethiol with biological targets are ongoing. Initial findings suggest that it may interact with specific enzymes or receptors involved in metabolic pathways. Further research is required to elucidate these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 6-Methyl-2-(methylthio)-4-pyrimidinethiol. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
6-MethylthiouracilPyrimidine ring with thiol and methyl groupsAntiviral activity; used in treating hyperthyroidism
4-Methyl-2-(methylthio)pyrimidineSimilar pyrimidine structure but lacks thiolPotentially lower biological activity
2-Amino-4-methylpyrimidineAmino group at position 2; no sulfurExhibits different biological properties
5-Methyl-2-thiouracilThiouracil derivative; methyl group at position 5Antimicrobial properties; used in medical applications

Uniqueness

The uniqueness of 6-Methyl-2-(methylthio)-4-pyrimidinethiol lies in its specific combination of a methylthio and thiol group on the pyrimidine ring, which enhances its reactivity and biological profile compared to similar compounds. This distinct arrangement allows for diverse synthetic modifications leading to potentially novel derivatives with unique properties.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6310-04-9

Dates

Last modified: 07-26-2023

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